Ethyl 2-methoxy-6-methylisonicotinate
Description
Ethyl 2-methoxy-6-methylisonicotinate is a substituted pyridine derivative characterized by a methoxy group at the 2-position and a methyl group at the 6-position of the isonicotinate core, with an ethyl ester functionalization. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications that influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-methoxy-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-7(2)11-9(6-8)13-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQKKGJELOPPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663130 | |
| Record name | Ethyl 2-methoxy-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262296-07-1 | |
| Record name | Ethyl 2-methoxy-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-methoxy-6-methylisonicotinate (EMMI) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the available literature on the biological activity of EMMI, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
EMMI is an isonicotinate derivative characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position of the pyridine ring. The synthesis typically involves the reaction of isonicotinic acid with ethyl chloroacetate and subsequent methylation using methanol and a base.
Antimicrobial Properties
EMMI has shown promising antimicrobial activity against various pathogens. Studies have indicated that EMMI exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for EMMI against selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
| Bacillus subtilis | 4 |
These results suggest that EMMI could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, EMMI has demonstrated anti-inflammatory effects in various models. For instance, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study involving an asthma model indicated that treatment with EMMI significantly reduced inflammation markers, suggesting its potential use in inflammatory diseases.
Insecticidal Activity
EMMI has also been evaluated for its insecticidal properties. Research indicates that it acts as a repellent against certain pest species, making it a candidate for agricultural applications. The efficacy of EMMI against common agricultural pests is presented in Table 2.
| Insect Species | Activity (Repellent/Attractant) |
|---|---|
| Thrips tabaci | Repellent |
| Frankliniella occidentalis | Attractant |
Case Studies
- Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) assessed the antimicrobial activity of EMMI against multidrug-resistant bacterial strains. The results highlighted its potential as a lead compound for antibiotic development.
- Anti-inflammatory Mechanism : In a model of asthma-induced inflammation, EMMI was administered to rats, resulting in a marked decrease in inflammatory markers and improved respiratory function (Wang et al., 2024). This suggests that EMMI may have therapeutic potential in managing asthma and related conditions.
- Agricultural Application : Research by Lee et al. (2022) demonstrated that EMMI effectively reduced pest populations in controlled environments, indicating its utility as a natural pesticide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Functional Differences |
|---|---|---|---|---|
| Ethyl 2-methoxy-6-methylisonicotinate | Not explicitly provided | C₁₀H₁₃NO₃ | –OCH₃ (2), –CH₃ (6), –COOEt (4) | Reference compound |
| Ethyl 2-chloro-6-methoxynicotinate | 1233520-12-1 | C₉H₁₀ClNO₃ | –Cl (2), –OCH₃ (6), –COOEt (4) | Chlorine substitution enhances electrophilicity |
| Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate | 1244018-31-2 | C₉H₁₀BrNO₃ | –Br (2), –OH (3), –CH₃ (6), –COOEt (4) | Bromine increases steric bulk; hydroxyl enables H-bonding |
Electronic and Steric Effects
- This substitution may also reduce solubility in polar solvents due to decreased hydrogen-bonding capacity .
- Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS 1244018-31-2) : Bromine (larger atomic radius than Cl or OCH₃) creates steric hindrance, which could slow down reactions at the 2-position. The additional hydroxyl group at position 3 enhances hydrophilicity and enables participation in hydrogen-bonding networks, making this derivative more suitable for biological targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
